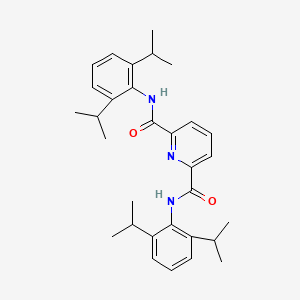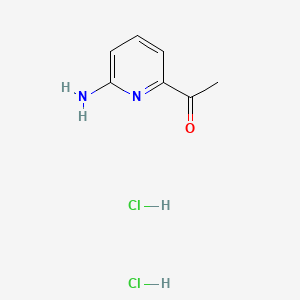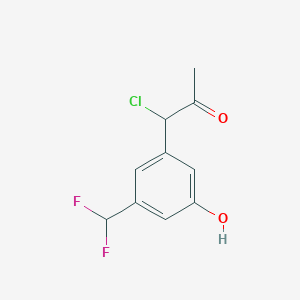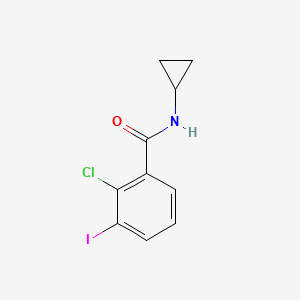
n2,n6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide is a compound that has garnered significant interest in the field of coordination chemistry. This compound is known for its unique structural properties, which make it a valuable ligand in the formation of metal complexes. Its ability to stabilize reactive species and facilitate various catalytic processes has made it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2,6-diisopropylaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Metal catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N2,N6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N2,N6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide: Similar structure but different coordination properties.
N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Different substituents on the pyridine ring.
N,N’-Bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamido: Similar ligand framework but different metal coordination behavior.
Uniqueness
N2,N6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide is unique due to its ability to form highly stable metal complexes with a wide range of metals. This versatility makes it particularly valuable in catalysis and materials science .
Eigenschaften
Molekularformel |
C31H39N3O2 |
|---|---|
Molekulargewicht |
485.7 g/mol |
IUPAC-Name |
2-N,6-N-bis[2,6-di(propan-2-yl)phenyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C31H39N3O2/c1-18(2)22-12-9-13-23(19(3)4)28(22)33-30(35)26-16-11-17-27(32-26)31(36)34-29-24(20(5)6)14-10-15-25(29)21(7)8/h9-21H,1-8H3,(H,33,35)(H,34,36) |
InChI-Schlüssel |
NSJYUOHQHJBSOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC=C3C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)



![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)




